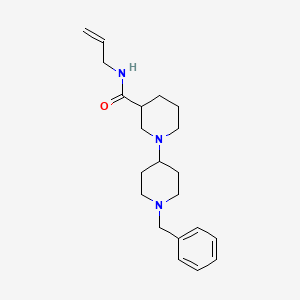![molecular formula C16H19NO3S B6100210 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6100210.png)
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as Bicyclomycin, is a natural antibiotic produced by Streptomyces bacteria. It was first discovered in 1970 and has been extensively studied for its antimicrobial properties. Bicyclomycin has a unique structure that makes it a promising candidate for the development of new antibiotics.
Mecanismo De Acción
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid inhibits the activity of RNA polymerase by binding to a specific site on the enzyme. This binding prevents the enzyme from interacting with DNA, which is necessary for the transcription of genetic material in bacteria. This compound has been found to be effective against bacterial strains that are resistant to other antibiotics, making it a promising candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is well-tolerated by animals. It has been shown to be effective against bacterial infections in animal models, indicating its potential for use in humans. This compound has also been found to have anti-inflammatory properties, which may contribute to its effectiveness in treating bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several advantages in the laboratory setting. It is effective against a wide range of bacterial species, making it a useful tool for studying bacterial physiology and genetics. However, its low yield and high cost make it difficult to produce in large quantities, limiting its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid. One possibility is the development of new antibiotics based on the structure of this compound. Another possibility is the use of this compound in combination with other antibiotics to improve their effectiveness against resistant bacterial strains. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of bacterial infections.
Métodos De Síntesis
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is synthesized by the fermentation of Streptomyces bacteria. The process involves the extraction of the compound from the bacterial culture using various solvents and purification techniques. The yield of this compound is relatively low, which makes its production expensive and time-consuming.
Aplicaciones Científicas De Investigación
3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of bacterial species, including Gram-negative and Gram-positive bacteria. This compound inhibits the activity of RNA polymerase, which is essential for the transcription of genetic material in bacteria. This mechanism of action makes this compound a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
3-[(2-methylsulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-21-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(19)20/h2-5,9-10,13-14H,6-8H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTOGQHLUONZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B6100127.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6100133.png)

![4-{[3-ethyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B6100153.png)
![N-(2-methylphenyl)-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6100171.png)

![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6100184.png)
![2-(1-{[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine bis(trifluoroacetate)](/img/structure/B6100186.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6100194.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6100195.png)
![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)
![6-(isopropylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6100224.png)
![1-[2-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-6-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6100232.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6100237.png)